D-Arabitol-13C

Metabolomics Stable isotope dilution Quantitative mass spectrometry

D-Arabitol-13C is the definitive stable isotope-labeled internal standard for quantitative D-arabinitol analysis. The +1.0 Da mass shift ensures complete chromatographic co-elution with baseline MS resolution, correcting for matrix effects and ion suppression—capabilities unlabeled D-arabinitol cannot provide. Essential for invasive candidiasis biomarker assays, 13C-metabolic flux analysis in Saccharomyces cerevisiae, and polyol dehydrogenase characterization. Choose 13C precision where analytical accuracy is non-negotiable.

Molecular Formula C5H12O5
Molecular Weight 153.14 g/mol
Cat. No. B12398030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabitol-13C
Molecular FormulaC5H12O5
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5+
InChIKeyHEBKCHPVOIAQTA-NZSDKZLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Arabitol-13C Technical Specifications and Procurement Baseline


D-Arabitol-13C is a stable carbon-13 labeled pentitol sugar alcohol with the molecular formula C5H12O5 and a molecular weight of 153.14 g/mol, representing a +1 Da mass shift from unlabeled D-arabitol [1]. This isotopically labeled compound serves as a critical tracer for metabolic flux analysis, quantitative mass spectrometry internal standardization, and enzymatic pathway elucidation. Unlike unlabeled D-arabitol, the 13C substitution at the C-1 position enables precise tracking of carbon atom fate through metabolic networks without altering the compound's chemical or biological behavior [1][2].

Why Unlabeled D-Arabitol Cannot Substitute for D-Arabitol-13C in Quantitative Analytical Workflows


Unlabeled D-arabitol and D-Arabitol-13C are chemically identical in terms of reactivity, solubility, and biological recognition, but they are analytically distinct. In LC-MS/MS or GC-MS workflows, the +1 Da mass difference between the unlabeled (152.15 Da) and 13C-labeled (153.14 Da) forms provides the necessary mass shift to distinguish endogenous analyte from spiked internal standard [1]. Substituting unlabeled D-arabitol as an internal standard in a quantitative assay would result in complete signal overlap with endogenous analyte, rendering accurate quantification impossible [2]. Furthermore, in metabolic flux analysis, 13C-labeled tracers enable tracking of specific carbon atom transitions through enzymatic pathways, a capability that unlabeled compounds inherently lack due to the absence of a detectable isotopic signature [3].

D-Arabitol-13C Quantitative Differentiation Evidence Versus Unlabeled and Alternative Polyol Comparators


D-Arabitol-13C Mass Differentiation for LC-MS/MS Internal Standardization

D-Arabitol-13C provides a +1.0 Da mass shift relative to unlabeled D-arabitol, enabling complete chromatographic co-elution with baseline mass spectrometric resolution for accurate internal standard-based quantification [1]. Unlabeled D-arabitol shares identical retention time and precursor ion m/z but produces overlapping product ion spectra, precluding its use as an internal standard in quantitative assays [1].

Metabolomics Stable isotope dilution Quantitative mass spectrometry

D-Arabitol Substrate Specificity and Cross-Reactivity with Xylitol in Enzymatic Assays

Recombinant D-arabinitol dehydrogenase (rArDH) from Candida albicans demonstrates high substrate specificity for D-arabinitol, with only 4.9% cross-reactivity with xylitol among all polyols tested [1]. This specificity profile is critical for accurate enzymatic quantification of D-arabinitol in biological matrices where xylitol may be present as an interfering substance [1].

Enzymology Polyol dehydrogenase Substrate specificity

Enzymatic Assay Precision Metrics for D-Arabitol Quantification

The recombinant D-arabinitol dehydrogenase-based fluorometric assay achieves mean intra-assay coefficients of variation (CVs) of 0.8% and mean interassay CVs of 1.6% for serum D-arabinitol quantification, with a mean recovery rate of 101% for spiked serum samples [1]. In comparison, earlier gas chromatography and mass spectrometry methods for D-arabinitol measurement are reported as more laborious, less available in hospital laboratories, and slower [2]. The enzymatic assay completes in 3.5 minutes per sample [1].

Diagnostic enzymology Assay validation Analytical precision

Diagnostic Differentiation Using D-Arabinitol/Creatinine Ratios in Invasive Candidiasis

Serum D-arabinitol/creatinine ratios measured via enzymatic assay differentiate patients with candidemia from healthy controls. The mean D-arabinitol/creatinine ratio was 2.74 μM/mg/dL (median 2.23) in 11 candidemia patients versus 1.14 μM/mg/dL (median 1.23) in 10 healthy controls, representing a 2.4-fold elevation in infected patients (P < 0.01) [1]. The D-arabinitol/L-arabinitol (DA/LA) ratio in urine or serum has been shown more sensitive than blood cultures in prospective studies of neutropenic cancer patients and premature newborns [2].

Invasive candidiasis Diagnostic biomarker Clinical mycology

Enzymatic Pathway Discrimination Using 13C-Labeled Arabitol in Yeast Metabolic Flux Analysis

13C-labeled arabitol (specifically [5-13C]arabitol) enables discrimination between alternative metabolic pathways operating in vivo. The labeling pattern of downstream metabolites such as ribulose-5-phosphate and xylulose-5-phosphate reveals which pathway is actively metabolizing arabitol [1]. Unlabeled arabitol cannot provide this pathway-resolved information because the carbon atom fate cannot be traced through the metabolic network without isotopic enrichment [1].

Metabolic flux analysis 13C tracer Yeast metabolism

Thermal Stability Differences Between D-Arabitol Dehydrogenase and Xylitol Dehydrogenase

In the thermoacidophilic red alga Galdieria sulphuraria, D-arabitol dehydrogenase is thermolabile and depends on divalent ions (preferentially Mn2+ and Ni2+) for stability and activity. In contrast, xylitol dehydrogenase from the same organism is stable during purification under identical conditions [1]. The molecular mass of D-arabitol dehydrogenase is 105 kDa (by rate-sedimentation), compared to 295 kDa (size-exclusion) or 220 kDa (rate-sedimentation) for xylitol dehydrogenase [1].

Enzyme stability Thermolability Polyol dehydrogenase

D-Arabitol-13C: Validated Research and Industrial Application Scenarios


Stable Isotope Dilution LC-MS/MS for Quantitative Metabolomics

D-Arabitol-13C serves as an optimal internal standard for the accurate quantification of endogenous D-arabinitol in biological matrices including serum, urine, and tissue homogenates. The +1.0 Da mass shift [1] enables complete chromatographic co-elution with baseline mass spectrometric resolution, correcting for matrix effects, ion suppression, and extraction recovery variability. This application is critical for diagnostic laboratories measuring D-arabinitol as a biomarker for invasive candidiasis, where precise quantification of DA/creatinine or DA/LA ratios determines clinical decision thresholds.

Metabolic Flux Analysis in Yeast and Fungal Systems

D-Arabitol-13C is a validated tracer for 13C-metabolic flux analysis (13C-MFA) in Saccharomyces cerevisiae and other yeast species [1][2]. When fed to cells, the 13C label propagates through the pentose phosphate pathway (PPP) and central carbon metabolism, and the resulting isotopomer distributions in downstream metabolites enable quantitative flux ratio calculations. This application supports metabolic engineering efforts for biofuel and biochemical production, as well as fundamental research into fungal carbon assimilation and pathogenesis.

Substrate for Enzymatic Characterization and Dehydrogenase Assays

D-Arabitol-13C can be used as a substrate in enzymatic assays involving D-arabinitol dehydrogenase (EC 1.1.1.11) or xylitol dehydrogenase (EC 1.1.1.14) [1]. The 13C label does not alter the compound's substrate properties but enables tracking of product formation via LC-MS in complex reaction mixtures. This is particularly valuable for characterizing polyol dehydrogenase substrate specificity, kinetics (Km, Vmax), and cofactor requirements (NAD+ vs. NADP+) under defined in vitro conditions.

Internal Standard for Diagnostic Enzymatic Assay Validation

The high precision (intra-assay CV 0.8%, interassay CV 1.6%) and recovery (101%) metrics established for D-arabinitol enzymatic assays [1] support the use of D-Arabitol-13C as a calibration and quality control material. Laboratories developing or validating fluorometric or colorimetric D-arabinitol detection methods can employ the 13C-labeled compound to generate accurate standard curves, verify assay linearity across clinically relevant concentration ranges (cut-off levels established at 2.0 μg/mL in some studies [2]), and monitor inter-day assay reproducibility.

Technical Documentation Hub

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